molecular formula C12H21ClN2O3 B13996399 Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate CAS No. 13908-22-0

Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate

Cat. No.: B13996399
CAS No.: 13908-22-0
M. Wt: 276.76 g/mol
InChI Key: KTMFDGZEPONSKF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of cyclohexane, featuring an ethyl ester group and a chloroethylcarbamoylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane derivatives with chloroethyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloroethyl group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of cyclohexane, such as carboxylic acids, ketones, amines, and alcohols. These products have diverse applications in different fields of research and industry.

Scientific Research Applications

Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(2-bromoethylcarbamoylamino)cyclohexane-1-carboxylate: This compound has a bromoethyl group instead of a chloroethyl group, which can affect its reactivity and biological activity.

    Ethyl 4-(2-hydroxyethylcarbamoylamino)cyclohexane-1-carboxylate:

    Ethyl 4-(2-aminoethylcarbamoylamino)cyclohexane-1-carboxylate: The aminoethyl group can enhance the compound’s ability to interact with biological targets.

Properties

CAS No.

13908-22-0

Molecular Formula

C12H21ClN2O3

Molecular Weight

276.76 g/mol

IUPAC Name

ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate

InChI

InChI=1S/C12H21ClN2O3/c1-2-18-11(16)9-3-5-10(6-4-9)15-12(17)14-8-7-13/h9-10H,2-8H2,1H3,(H2,14,15,17)

InChI Key

KTMFDGZEPONSKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)NC(=O)NCCCl

Origin of Product

United States

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